4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a synthetic organic compound known for its potential applications in medicinal chemistry and materials science. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring, and a nitrobenzylthio substituent, which adds to its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions. The nitrobenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a nitrobenzyl halide in the presence of a base such as triethylamine in a solvent like tetrahydrofuran .
Chemical Reactions Analysis
4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The biological activity of 4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects . Additionally, the quinazolinone core can bind to specific proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and nitrobenzylthio-substituted molecules. For example:
Benzothiazole derivatives: These compounds also exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.
Nitroreductase-responsive polymers: These materials, which include nitrobenzyl groups, are used in drug delivery systems for controlled release of therapeutic agents.
4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one stands out due to its unique combination of a quinazolinone core and a nitrobenzylthio substituent, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15-16-13-4-2-1-3-12(13)14(17-15)22-9-10-5-7-11(8-6-10)18(20)21/h5-8H,1-4,9H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKUJYOCWOUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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